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Introduction
Empagliflozin, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, is a

cornerstone in the management of type 2 diabetes mellitus. Its unique mechanism of action,

which promotes urinary glucose excretion, has established it as a critical therapeutic agent.

The synthesis of empagliflozin involves the preparation of a key C-aryl glucoside structure,

which is assembled from a complex aglycone and a glucose moiety. This technical guide

provides a comprehensive review of the various synthetic strategies reported in the literature

for the preparation of key intermediates of empagliflozin, with a focus on the aglycone portion.

This document is intended to serve as a valuable resource for researchers, scientists, and

professionals involved in drug development and process chemistry.

Core Synthetic Strategies for the Empagliflozin
Aglycone
The synthesis of the empagliflozin aglycone, primarily (S)-3-(4-(5-iodo-2-

chlorobenzyl)phenoxy)tetrahydrofuran or its bromo-analogue, has been approached through

several convergent strategies. These routes typically involve the construction of the

diarylmethane core and the introduction of the chiral tetrahydrofuran moiety. The main

strategies can be broadly categorized as follows:
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Friedel-Crafts Acylation followed by Reduction: This is a common and widely reported

strategy. It involves the Friedel-Crafts acylation of a substituted benzene with a suitably

functionalized benzoic acid derivative to form a benzophenone intermediate. This ketone is

then reduced to the corresponding methylene group to furnish the diarylmethane core.

Direct Alkylation/Coupling Reactions: These methods involve the direct coupling of two aryl

fragments to form the diarylmethane skeleton.

Route starting from 4-hydroxybenzyl chloride: This approach utilizes a readily available

starting material and builds the molecule sequentially.

This guide will delve into the specifics of these synthetic pathways, providing detailed

experimental protocols and quantitative data where available in the literature.

Key Intermediates and Their Synthesis
The primary focus of this review is on the synthesis of the aglycone intermediates that are

subsequently coupled with a protected glucose derivative. The two most critical intermediates

are:

(S)-3-(4-(5-Iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran

(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran

The synthesis of these intermediates often involves common precursors, which will also be

discussed.

Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of key

empagliflozin intermediates, as reported in various patents and publications.

Route 1: Friedel-Crafts Acylation and Reduction
This route is one of the most prevalent in the literature for the synthesis of the empagliflozin

aglycone. A general workflow for this approach is depicted below.
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Synthesis of Aglycone via Friedel-Crafts Route

2-Chloro-5-iodobenzoic acid

(5-Iodo-2-chlorophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone Friedel-Crafts
Acylation 

(S)-3-Phenoxytetrahydrofuran

(S)-3-(4-(5-Iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran Reduction Empagliflozin

 Glycosylation &
Deprotection 

Click to download full resolution via product page

Caption: General workflow for the synthesis of empagliflozin aglycone via the Friedel-Crafts

acylation route.

1. Synthesis of (S)-3-Phenoxytetrahydrofuran

Reactants: Phenol, (S)-3-hydroxytetrahydrofuran, binaphthyl diphenyl phosphine (BINAP),

N-methyl-1,2,4-triazoline-3,5-dione (MTAD).[1]

Solvent: Tetrahydrofuran (THF).[1]

Procedure: To a solution of phenol, BINAP, and (S)-3-hydroxytetrahydrofuran in THF, MTAD

is added dropwise. The solution is stirred at room temperature overnight. After the reaction is

complete, the mixture is filtered, concentrated, and purified to yield (S)-3-

phenoxytetrahydrofuran.[1]

2. Synthesis of (5-Iodo-2-chlorophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone

(Benzophenone Intermediate)

Reactants: 2-Chloro-5-iodobenzoic acid, (S)-3-phenoxytetrahydrofuran, TsCl, EDTA.[1]

Solvent: A 2:1 mixture of Tetrahydrofuran (THF) and Dimethylsulfoxide (DMSO).[1]

Procedure: To a mixed solution of THF and DMSO, 2-chloro-5-iodobenzoic acid and (S)-3-

phenoxytetrahydrofuran are added sequentially, followed by the addition of TsCl. The mixture

is stirred at room temperature, and EDTA is slowly added dropwise. The reaction is
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monitored by TLC. Upon completion, the pH is adjusted to neutral with a dilute acid, and the

solvent is removed under reduced pressure. The crude product is filtered, washed with

water, and dried to obtain the benzophenone intermediate as a white solid.[1]

3. Synthesis of (S)-3-(4-(5-Iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran (Aglycone)

Reactants: (5-Iodo-2-chlorophenyl)[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methanone,

sodium borohydride, zinc chloride.[1]

Solvent: Dry dioxane.[1]

Procedure: The benzophenone intermediate is dissolved in dry dioxane, and zinc chloride is

added. Sodium borohydride is then added to the mixed solution, and the reaction is stirred at

room temperature for 2 hours. The conversion is monitored by HPLC. After completion, the

product is extracted with ethyl acetate, washed to neutrality with water, and dried over

anhydrous sodium sulfate. The solvent is recovered under reduced pressure to yield the

target aglycone.[1]

A similar procedure is reported for the bromo-analogue, (S)-3-(4-(5-Bromo-2-

chlorobenzyl)phenoxy)tetrahydrofuran, starting from 2-chloro-5-bromobenzoic acid.[2][3]

Alternative Reduction of the Benzophenone Intermediate

Reactants: (S)-(5-bromo-2-chlorophenyl)(4-((tetrahydrofuran-3-yl)oxy)phenyl)methanone,

1,1,3,3-tetramethyldisiloxane (TMDS), Aluminum chloride (AlCl₃).[2][3]

Solvent: Toluene.[2][3]

Procedure: To a mixture of AlCl₃ and the benzophenone intermediate in toluene, TMDS is

added over 1 hour at a temperature below 20 °C. The mixture is stirred for an additional 1.5

hours at 20-23 °C and then cooled. The cooled solution is slowly added to ice-water. The

layers are separated, and the organic layer is treated with 3N NaOH. The organic layer is

then concentrated and purified.[2][3]

Route 2: Synthesis from 4-Hydroxybenzyl chloride
This synthetic route offers an alternative pathway to a key intermediate.
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Synthesis from 4-Hydroxybenzyl chloride

4-Hydroxybenzyl chloride

Compound III

 Mesylation & Etherification 

Methanesulfonyl chloride

(S)-3-Hydroxytetrahydrofuran

Compound IV

 Reaction with
4-iodoaniline 

4-Iodoaniline

(S)-3-(4-(5-Iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran Diazotization &
Reaction with CuCl 

Cuprous chloride
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Caption: Synthetic pathway for the empagliflozin aglycone starting from 4-hydroxybenzyl

chloride.

Step 1: Synthesis of Compound III

Reactants: 4-Hydroxybenzyl chloride, methanesulfonyl chloride, (S)-3-

hydroxytetrahydrofuran, N,N-diisopropylethylamine (DIEA).[4]

Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF).[4]

Procedure: 4-Hydroxybenzyl chloride is dissolved in DCM, and methanesulfonyl chloride is

added dropwise at -5 to 0 °C. The reaction proceeds for 2 hours. After completion, the

DCM is distilled off to yield an oily substance. This is dissolved in THF, and then DIEA and

(S)-3-hydroxytetrahydrofuran are added. The mixture is heated to reflux for 5 hours to

yield Compound III.[4]

Step 2: Synthesis of the Aglycone

The subsequent steps involve the reaction of Compound III with 4-iodoaniline to form

Compound IV, followed by a diazotization reaction and treatment with cuprous chloride to

yield the final aglycone.[4]
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Quantitative Data Summary
The following tables summarize the reported yields and purity for the key synthetic steps.

Table 1: Synthesis of (5-Iodo-2-chlorophenyl)[4-[[(3S)-tetrahydro-3-

furanyl]oxy]phenyl]methanone

Starting
Materials

Reagents Solvent Yield Purity Reference

2-Chloro-5-

iodobenzoic

acid, (S)-3-

phenoxytetra

hydrofuran

TsCl, EDTA
THF/DMSO

(2:1)
91.9% 98.3% [1]

2-Chloro-5-

iodobenzoic

acid, (S)-3-

phenoxytetra

hydrofuran

TsCl, EDTA
THF/DMSO

(2:1)
92.8% 98.5% [1]

5-Iodo-2-

chlorobenzoyl

chloride,

Fluorobenzen

e

AlCl₃ DCM 94% - [5]

Table 2: Synthesis of (S)-3-(4-(5-Iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran
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Starting
Material

Reagents Solvent Yield Purity Reference

(5-Iodo-2-

chlorophenyl)

[4-[[(3S)-

tetrahydro-3-

furanyl]oxy]p

henyl]methan

one

Sodium

borohydride,

Zinc chloride

Dioxane - - [1]

(S)-(5-bromo-

2-

chlorophenyl)

(4-

((tetrahydrofu

ran-3-

yl)oxy)phenyl

)methanone

TMDS, AlCl₃ Toluene 92% - [2][3]

Glycosylation and Final Steps
The final stage in the synthesis of empagliflozin involves the coupling of the aglycone with a

protected glucose derivative, followed by deprotection.

Final Assembly of Empagliflozin

(S)-3-(4-(5-Iodo-2-chlorobenzyl)phenoxy)tetrahydrofuran

Coupled Intermediate
 Grignard Reaction

or Lithiation 

Protected D-gluconolactone

Empagliflozin

 Reduction &
Deprotection 

Click to download full resolution via product page
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Caption: Final steps in the synthesis of empagliflozin involving glycosylation and deprotection.

A common method involves converting the iodo- or bromo-aglycone into a Grignard or

organolithium reagent, which then reacts with a protected D-gluconolactone.[5][6] The resulting

lactol is then reduced and deprotected to yield empagliflozin. For instance, an efficient

production synthesis involves an I/Mg exchange of the aryl iodide followed by addition to

gluconolactone.[6][7] The subsequent in-situ treatment of the lactol with HCl in methanol

produces a β-anomeric methyl glycopyranoside, which is then reduced with triethylsilane

(Et₃SiH) mediated by AlCl₃ to afford empagliflozin in a 50% overall yield for the final steps.[6][7]

Conclusion
The synthesis of empagliflozin intermediates, particularly the aglycone moiety, has been

achieved through various robust and scalable synthetic routes. The Friedel-Crafts acylation

followed by reduction remains a popular and well-documented strategy. Alternative routes

provide flexibility in the choice of starting materials and reaction conditions. The data presented

in this review, including detailed experimental protocols and quantitative yields, offers valuable

insights for chemists working on the synthesis of empagliflozin and related SGLT2 inhibitors.

Further research may focus on developing even more efficient, cost-effective, and

environmentally friendly synthetic methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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